2,4-Dimethylfuran-3-carboxylic acid

Description

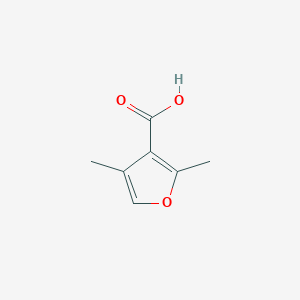

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-4-3-10-5(2)6(4)7(8)9/h3H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXXYKVSLHRBAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=C1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348564 | |

| Record name | 2,4-dimethyl-3-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15058-72-7 | |

| Record name | 2,4-dimethyl-3-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dimethylfuran-3-carboxylic acid

Foreword: Navigating the Synthesis of a Niche Furan Derivative

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-Dimethylfuran-3-carboxylic acid, a specialized heterocyclic compound. While this molecule is commercially available, detailed synthetic and characterization data in peer-reviewed literature is sparse. Consequently, this document outlines a proposed, robust synthetic route based on the well-established Paal-Knorr furan synthesis. The characterization data presented herein is predictive, grounded in the analysis of structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a scientifically rigorous framework for the preparation and identification of this and similar furanic structures.

Strategic Approach to Synthesis: The Paal-Knorr Reaction

The Paal-Knorr synthesis is a cornerstone in heterocyclic chemistry, providing a reliable method for the formation of substituted furans from 1,4-dicarbonyl compounds.[1] This acid-catalyzed cyclization and dehydration of a 1,4-diketone is the logical and most direct approach for the synthesis of 2,4-Dimethylfuran-3-carboxylic acid.[2]

The Precursor: An Unsymmetrical 1,4-Diketone

The successful synthesis of the target molecule via the Paal-Knorr reaction hinges on the preparation of the appropriate unsymmetrical 1,4-diketone precursor. For 2,4-Dimethylfuran-3-carboxylic acid, the required precursor is 3-methyl-2,5-hexanedione .

Proposed Synthesis of 3-methyl-2,5-hexanedione

A plausible and efficient method for the synthesis of 3-methyl-2,5-hexanedione involves a Stetter reaction, a powerful tool for the formation of 1,4-dicarbonyl compounds. This reaction utilizes a nucleophilic catalyst, such as a thiazolium salt, to facilitate the conjugate addition of an aldehyde to an α,β-unsaturated ketone.

An alternative approach involves the hydrolysis of 2,5-dimethylfuran, which can be sourced from biomass, to yield 2,5-hexanedione.[3] Subsequent selective methylation at the 3-position would yield the desired precursor.

The Paal-Knorr Cyclization: From Diketone to Furan

Once the 3-methyl-2,5-hexanedione precursor is obtained, the final step is an acid-catalyzed intramolecular cyclization. This reaction is typically carried out in the presence of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, with the removal of water to drive the reaction to completion.[4]

Reaction Mechanism: The reaction proceeds through the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. The resulting hemiacetal undergoes dehydration to form the stable aromatic furan ring.[1]

Comprehensive Characterization of 2,4-Dimethylfuran-3-carboxylic acid

The following section details the predicted analytical data for 2,4-Dimethylfuran-3-carboxylic acid based on the known spectral properties of furan-3-carboxylic acid, 2,4-dimethylfuran, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 2,4-Dimethylfuran-3-carboxylic acid are presented below.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals: a singlet for the furan ring proton, and two singlets for the two methyl groups. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for 2,4-Dimethylfuran-3-carboxylic acid

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H5 (furan ring) | ~7.2 - 7.4 | s |

| CH₃ at C2 | ~2.3 - 2.5 | s |

| CH₃ at C4 | ~2.1 - 2.3 | s |

| COOH | ~10 - 12 | br s |

Chemical shifts are referenced to tetramethylsilane (TMS) and are solvent-dependent.[5]

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are based on data from substituted furans and carboxylic acids.[6][7]

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,4-Dimethylfuran-3-carboxylic acid

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (carboxylic acid) | ~165 - 175 |

| C2 (furan ring) | ~150 - 155 |

| C5 (furan ring) | ~140 - 145 |

| C4 (furan ring) | ~120 - 125 |

| C3 (furan ring) | ~110 - 115 |

| CH₃ at C2 | ~13 - 16 |

| CH₃ at C4 | ~10 - 13 |

Chemical shifts are referenced to tetramethylsilane (TMS) and are solvent-dependent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,4-Dimethylfuran-3-carboxylic acid is expected to show characteristic absorptions for the carboxylic acid group and the furan ring.

Table 3: Predicted IR Absorption Frequencies for 2,4-Dimethylfuran-3-carboxylic acid

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| O-H (carboxylic acid) | 2500 - 3300 | Broad |

| C-H (aromatic/methyl) | 2850 - 3100 | Sharp |

| C=O (carboxylic acid) | 1680 - 1710 | Strong, sharp |

| C=C (furan ring) | 1500 - 1600 | Medium to strong |

| C-O (furan ring/acid) | 1000 - 1300 | Strong |

The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,4-Dimethylfuran-3-carboxylic acid (Molecular Weight: 154.15 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 154.

Predicted Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45). Furan rings can also undergo characteristic fragmentation.[8][9]

Table 4: Predicted Key Fragments in the Mass Spectrum of 2,4-Dimethylfuran-3-carboxylic acid

| m/z | Proposed Fragment |

| 154 | [M]⁺ (Molecular ion) |

| 139 | [M - CH₃]⁺ |

| 137 | [M - OH]⁺ |

| 111 | [M - COOH]⁺ |

| 109 | [M - 45]⁺ |

Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed synthesis and characterization of 2,4-Dimethylfuran-3-carboxylic acid.

Synthesis of 3-methyl-2,5-hexanedione (Proposed)

-

Reaction Setup: To a solution of 2,5-hexanedione in a suitable aprotic solvent (e.g., THF, diethyl ether), add a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

Enolate Formation: Stir the reaction mixture at low temperature for 30-60 minutes to allow for the formation of the lithium enolate.

-

Methylation: Add methyl iodide dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for several hours or until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Paal-Knorr Synthesis of 2,4-Dimethylfuran-3-carboxylic acid (Proposed)

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve 3-methyl-2,5-hexanedione in a high-boiling aromatic solvent such as toluene.

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid monohydrate.

-

Reaction: Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Characterization Protocols

-

NMR Spectroscopy: Prepare a ~5-10 mg/mL solution of the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

IR Spectroscopy: Obtain the IR spectrum of the solid product using a KBr pellet or as a thin film on a salt plate. Alternatively, an ATR-FTIR spectrometer can be used.

-

Mass Spectrometry: Analyze the sample using a GC-MS system with electron ionization (EI) to obtain the mass spectrum and fragmentation pattern.

Visualizations

Proposed Synthetic Workflow

Caption: Analytical workflow for structural confirmation.

References

-

Hearn, M. T. W. (1976). Carbon-13 chemical shifts in some substituted furans and thiophens. Australian Journal of Chemistry, 29(5), 107-113. [Link]

-

Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767. [Link]

-

Knorr, L. (1884). Synthese von Furfuranderivaten aus dem Diacetbernsteinsäureester. Berichte der deutschen chemischen Gesellschaft, 17(2), 2863-2870. [Link]

-

Stetter, H. (1976). The Stetter Reaction. Angewandte Chemie International Edition in English, 15(11), 639-647. [Link]

-

Chen, L., Du, Y., Zeng, X. P., Shi, T. D., Zhou, F., & Zhou, J. (2015). A one-pot tandem Wittig/conjugate reduction/Paal–Knorr reaction enables the synthesis of di- or trisubstituted furans. Organic letters, 17(6), 1557-1560. [Link]

-

PubChem. (n.d.). 3-Furoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

LibreTexts. (2023). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing 2,5-acetonyl acetone.

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (2023). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

ResearchGate. (n.d.). Paal–Knorr furan synthesis. Retrieved from [Link]

Sources

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. CN101423467B - Method for synthesizing 2,5-acetonyl acetone - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sci-Hub. Carbon-13 chemical shifts in some substituted furans and thiophens / Australian Journal of Chemistry, 1976 [sci-hub.st]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Physicochemical Properties of 2,4-Dimethylfuran-3-carboxylic acid

Abstract

This technical guide provides a detailed examination of the physicochemical properties of 2,4-Dimethylfuran-3-carboxylic acid (CAS No. 15058-72-7), a substituted furan derivative of interest in synthetic organic chemistry and medicinal research. The furan scaffold is a crucial component in numerous physiologically active compounds, often serving as a bioisostere for phenyl rings to enhance metabolic stability and receptor interaction.[1] This document consolidates known data, provides predicted spectroscopic characteristics, and outlines robust experimental protocols for empirical determination of its properties. The intended audience includes researchers, process chemists, and drug development professionals who require a thorough understanding of this compound for application in their work.

Molecular Identity and Structural Characteristics

2,4-Dimethylfuran-3-carboxylic acid is an aromatic heterocyclic compound featuring a furan ring substituted with two methyl groups and one carboxylic acid moiety. This unique arrangement of functional groups dictates its chemical reactivity, solubility, and potential biological activity.

Chemical Structure

The molecular structure is depicted below, illustrating the relative positions of the substituents on the furan ring.

Caption: Molecular Structure of 2,4-Dimethylfuran-3-carboxylic acid.

Key Identifiers and Properties

The fundamental properties and identifiers of 2,4-Dimethylfuran-3-carboxylic acid are summarized in the table below. This information is critical for substance registration, safety data sheet (SDS) authoring, and analytical characterization.

| Property | Value | Reference(s) |

| IUPAC Name | 2,4-dimethylfuran-3-carboxylic acid | [2] |

| Synonyms | 2,4-Dimethyl-3-furoic acid | - |

| CAS Number | 15058-72-7 | [2][3] |

| Molecular Formula | C₇H₈O₃ | [2][3] |

| Molecular Weight | 140.14 g/mol | [2][3] |

| Appearance | Powder | [2] |

| SMILES | CC1=COC(=C1C(=O)O)C | [2][3] |

| InChI Key | JFXXYKVSLHRBAA-UHFFFAOYSA-N | [2] |

| Melting Point | Data not available. Estimated >100 °C based on similar structures. | - |

| Boiling Point | Data not available. Expected to decompose before boiling at STP. | - |

| Aqueous Solubility | Data not available. Expected to be low, similar to other furoic acids. | - |

| pKa | Data not available. Estimated to be in the range of 3.5 - 4.5. | - |

| Storage | Inert atmosphere, 2-8°C | [3] |

Spectroscopic Profile (Predicted)

While empirical spectra for this specific molecule are not widely published, a robust spectroscopic profile can be predicted based on its constituent functional groups. These predictions serve as a benchmark for researchers performing structural verification.

¹H NMR Spectroscopy

In a suitable deuterated solvent (e.g., DMSO-d₆), the following proton signals are anticipated:

-

~12.0-13.0 ppm (singlet, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid group.

-

~7.5-7.8 ppm (singlet, 1H): A singlet for the lone proton on the furan ring at position 5.

-

~2.5 ppm (singlet, 3H): A singlet for the methyl group protons at position 2.

-

~2.2 ppm (singlet, 3H): A singlet for the methyl group protons at position 4.

¹³C NMR Spectroscopy

The expected carbon signals in a ¹³C NMR spectrum are:

-

~165-170 ppm: The carbonyl carbon of the carboxylic acid.

-

~150-160 ppm: Quaternary carbons of the furan ring attached to oxygen (C2 and C5).

-

~110-125 ppm: Other carbons within the furan ring.

-

~10-20 ppm: Carbons of the two methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by the carboxylic acid functional group:

-

2500-3300 cm⁻¹ (very broad): A characteristic broad O-H stretching band due to hydrogen bonding in the carboxylic acid dimer.[4][5]

-

~1700-1725 cm⁻¹ (strong, sharp): A strong C=O stretching vibration, typical for a carboxylic acid carbonyl.[4][5]

-

~1210-1320 cm⁻¹ (strong): A C-O stretching vibration.[1]

-

Additional peaks corresponding to C-H stretches of the methyl groups and the furan ring, and C=C stretches of the furan ring will also be present.

Mass Spectrometry (MS)

Using an electrospray ionization (ESI) source in negative mode, the primary ion observed would be the deprotonated molecule [M-H]⁻.

-

Expected [M-H]⁻: m/z ≈ 139.0395

Experimental Design for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized protocols must be employed. The following section details the methodologies for determining the key physicochemical properties of 2,4-Dimethylfuran-3-carboxylic acid.

Caption: General workflow for the physicochemical characterization of a chemical entity.

Protocol: Melting Point Determination

Causality: The melting point is a crucial indicator of purity. A sharp melting range suggests a high-purity compound, while a broad range often indicates the presence of impurities.

-

Sample Preparation: Finely crush a small amount of the powdered 2,4-Dimethylfuran-3-carboxylic acid.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement:

-

Heat the sample rapidly to approximately 15-20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium. .

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two temperatures is the melting range.

-

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Protocol: Solubility Assessment

Causality: Solubility data in various solvents (e.g., aqueous buffers, organic solvents) is fundamental for designing reaction conditions, purification strategies, and, in drug development, formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

-

Solvent Selection: Choose a range of relevant solvents, such as water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, and dimethyl sulfoxide (DMSO).

-

Equilibrium Method:

-

Add an excess amount of 2,4-Dimethylfuran-3-carboxylic acid to a known volume of each solvent in separate vials.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge the samples to pellet the undissolved solid.

-

-

Quantification:

-

Carefully extract a known volume of the supernatant.

-

Dilute the supernatant appropriately and analyze the concentration of the dissolved compound using a calibrated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

-

Reporting: Express the solubility in units such as mg/mL or mol/L.

Protocol: pKa Determination via Potentiometric Titration

Causality: The pKa, or acid dissociation constant, governs the ionization state of the molecule at a given pH. This is critical for predicting its behavior in biological systems, its solubility in buffers, and its interaction with other molecules.

-

Sample Preparation: Accurately weigh and dissolve a known amount of 2,4-Dimethylfuran-3-carboxylic acid in a co-solvent system (e.g., water/methanol) if aqueous solubility is low.

-

Titration Setup:

-

Use a calibrated pH meter with a suitable electrode.

-

Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant, delivered via a calibrated burette.

-

-

Measurement:

-

Slowly add aliquots of the NaOH solution to the sample, recording the pH after each addition.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.

-

Relevance in Research and Drug Development

The furan ring is a privileged scaffold in medicinal chemistry.[1] Its ability to act as a bioisosteric replacement for a benzene ring allows for the fine-tuning of a molecule's steric and electronic properties. This can lead to improved metabolic stability, enhanced binding affinity to biological targets, and favorable bioavailability.[1] A thorough understanding of the physicochemical properties of substituted furans, such as 2,4-Dimethylfuran-3-carboxylic acid, is therefore a prerequisite for their rational incorporation into novel therapeutic agents, including antimicrobials, anti-inflammatory drugs, and anticancer compounds.[1]

References

-

PubChem. (n.d.). 2,4-Dimethylfuran. National Center for Biotechnology Information. Retrieved from [Link]

-

American Elements. (n.d.). 2,4-dimethylfuran-3-carboxylic acid. Retrieved from [Link]

-

Electronic Supplementary Information (ESI) for Catalysis Science & Technology. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Electronic Supplementary Information for Green Chemistry. (n.d.). A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(hydroxymethyl)furfural. Royal Society of Chemistry. Retrieved from [Link]

-

Dusselier, M., et al. (n.d.). 1H and 13C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 3-Furoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,4-dimethyl furan. Retrieved from [Link]

-

PubChem. (n.d.). 3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

Smith, B. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of 2,4-Dihydroxy-2,5-dimethyl-39(2H)- furan-3-one. Retrieved from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. americanelements.com [americanelements.com]

- 3. 15058-72-7|2,4-Dimethylfuran-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

Introduction: The Significance of 2,4-Dimethylfuran-3-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4-Dimethylfuran-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 2,4-Dimethylfuran-3-carboxylic acid (CAS No: 15058-72-7), a key heterocyclic compound. As a Senior Application Scientist, this document is structured to deliver not only raw data but also the underlying scientific rationale for its interpretation, ensuring a robust understanding for researchers in organic synthesis, medicinal chemistry, and materials science.

2,4-Dimethylfuran-3-carboxylic acid, with the molecular formula C₇H₈O₃ and a molecular weight of 140.14 g/mol , belongs to the furan derivative class of compounds.[1] Furanic compounds are of significant interest as they are often derived from renewable biomass sources and serve as versatile building blocks in the synthesis of pharmaceuticals and polymers. A thorough spectroscopic characterization is paramount for confirming the molecular structure, assessing purity, and understanding the electronic environment of the molecule, which are critical steps in any research and development pipeline. This guide will detail the expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Molecular Structure

The structural arrangement of 2,4-Dimethylfuran-3-carboxylic acid is foundational to interpreting its spectral data. The molecule features a furan ring substituted with two methyl groups at positions 2 and 4, and a carboxylic acid group at position 3.

Caption: Molecular structure of 2,4-Dimethylfuran-3-carboxylic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups within a molecule. The spectrum of 2,4-Dimethylfuran-3-carboxylic acid is dominated by features from the carboxylic acid group and the substituted furan ring.

Predicted IR Absorption Data

The key to interpreting the IR spectrum is recognizing the characteristic vibrational modes. For carboxylic acids, the O-H stretch is particularly noteworthy due to its broadness, a result of hydrogen bonding which creates a continuum of bond strengths.[2][3]

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 2500-3300 | Carboxylic Acid | O-H Stretch | Broad, Strong |

| ~2900-3000 | Methyl | C-H Stretch | Medium |

| 1700-1725 | Carboxylic Acid | C=O Stretch | Strong, Sharp |

| ~1600 & ~1450 | Furan Ring | C=C Stretch | Medium-Weak |

| 1210-1320 | Carboxylic Acid | C-O Stretch | Strong |

| ~1020 | Furan Ring | C-O-C Stretch | Medium |

Interpretation and Causality

-

O-H Stretch (2500-3300 cm⁻¹): The most diagnostic peak for a carboxylic acid is the extremely broad O-H stretching band.[2] This broadening arises from the strong intermolecular hydrogen bonding between carboxylic acid dimers in the solid or liquid state.

-

C=O Stretch (1700-1725 cm⁻¹): The carbonyl stretch is a strong, sharp peak. Its position indicates a conjugated carboxylic acid; conjugation with the furan ring slightly lowers the frequency compared to a non-conjugated acid.[2]

-

Furan Ring Vibrations: The C=C and C-O-C stretching vibrations of the furan ring provide fingerprint information confirming the presence of the heterocyclic core.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid 2,4-Dimethylfuran-3-carboxylic acid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral resolution is generally set to 4 cm⁻¹.[5]

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Caption: Standard workflow for acquiring an ATR-FTIR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Predicted ¹H NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet, Broad | 1H | H -OOC- |

| ~7.0-7.5 | Singlet | 1H | Furan C₅-H |

| ~2.4 | Singlet | 3H | C₄-CH₃ |

| ~2.6 | Singlet | 3H | C₂-CH₃ |

Interpretation and Causality:

-

Carboxylic Acid Proton (~10-12 ppm): This proton is highly deshielded and appears far downfield. Its chemical shift can be variable and the peak is often broad due to chemical exchange with trace amounts of water.

-

Furan Proton (~7.0-7.5 ppm): There is only one proton directly attached to the furan ring at the C₅ position. Since there are no adjacent protons, it appears as a sharp singlet.

-

Methyl Protons (~2.4 and ~2.6 ppm): The two methyl groups are in different chemical environments. The methyl group at C₂ is adjacent to the furan oxygen, while the methyl at C₄ is adjacent to the carboxylic acid-bearing carbon. This difference in electronic environment results in two distinct singlet signals. The lack of coupling confirms there are no protons on adjacent atoms.[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. Due to the lack of symmetry in 2,4-Dimethylfuran-3-carboxylic acid, all seven carbon atoms are expected to be chemically distinct, resulting in seven signals.

Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 165-175 | C =O | Carboxylic acid carbons are highly deshielded.[7] |

| 150-160 | Furan C ₂-O | Carbon adjacent to oxygen in a furan ring. |

| 140-150 | Furan C ₄ | Substituted furan carbon. |

| 115-125 | Furan C ₅-H | Furan carbon bonded to a hydrogen. |

| 110-120 | Furan C ₃ | Carbon bearing the carboxyl group. |

| 12-18 | C H₃ | Methyl carbon at C₂. |

| 10-15 | C H₃ | Methyl carbon at C₄. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2,4-Dimethylfuran-3-carboxylic acid in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the specific nucleus (¹H or ¹³C) and the magnetic field is "locked" onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.

-

¹H NMR Acquisition: A standard pulse sequence is used. Key parameters include the spectral width, acquisition time, and relaxation delay. A 90° pulse angle is common.

-

¹³C NMR Acquisition: A proton-decoupled sequence is typically used to ensure that all carbon signals appear as singlets, simplifying the spectrum. A larger number of scans is required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to produce the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced internally to the residual solvent signal or to tetramethylsilane (TMS).

Caption: General workflow for acquiring an NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which allows for the determination of the molecular weight and elucidation of the molecular structure.

Predicted Mass Spectrometry Data

| m/z Value | Ion | Fragmentation Pathway |

| 140 | [M]⁺ | Molecular Ion |

| 125 | [M - CH₃]⁺ | Loss of a methyl radical |

| 95 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 67 | [C₄H₃O]⁺ | Further fragmentation of the furan ring |

Interpretation and Causality:

-

Molecular Ion ([M]⁺, m/z 140): The presence of a peak at m/z 140 confirms the molecular weight of the compound (140.14 g/mol ).[8]

-

Fragmentation: The molecule will fragment under the high-energy conditions of techniques like Electron Ionization (EI). The most common fragmentation pathways involve the loss of stable neutral molecules or radicals. The loss of the methyl radical (CH₃•, 15 Da) or the entire carboxylic acid radical (•COOH, 45 Da) are highly probable fragmentation events, leading to the observed peaks at m/z 125 and 95, respectively.

Caption: Predicted major fragmentation pathways for 2,4-Dimethylfuran-3-carboxylic acid.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is vaporized, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a radical cation, the molecular ion ([M]⁺).

-

Fragmentation: The molecular ion, having excess energy, undergoes fragmentation to produce smaller, charged fragments.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value, producing the mass spectrum.

Conclusion

The spectroscopic characterization of 2,4-Dimethylfuran-3-carboxylic acid is straightforward using standard analytical techniques. The combination of IR, ¹H NMR, ¹³C NMR, and MS provides a self-validating system for structure confirmation and purity assessment. The key diagnostic features are the broad O-H and sharp C=O stretches in the IR spectrum, the four distinct singlet signals in the ¹H NMR spectrum, the seven unique signals in the ¹³C NMR spectrum, and a molecular ion peak at m/z 140 in the mass spectrum. This comprehensive dataset serves as a reliable reference for any scientist working with this valuable furan derivative.

References

-

2,4-dimethylfuran-3-carboxylic acid | CAS 15058-72-7. (n.d.). AMERICAN ELEMENTS®. Retrieved January 22, 2026, from [Link]

-

Synthesis and Characterization of Furanic Compounds. (n.d.). DTIC. Retrieved January 22, 2026, from [Link]

-

and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). (2019). ACS Omega. Retrieved January 22, 2026, from [Link]

-

1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Characterization of 2,5-dimethyl-2,4-dihydroxy-3(2H) furanone, A Flavourant Principle From Sysepalum dulcificum. (2017). ResearchGate. Retrieved January 22, 2026, from [Link]

-

5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid | C8H9NO3. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

- CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid. (n.d.). Google Patents.

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). MDPI. Retrieved January 22, 2026, from [Link]

-

ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION. (2023). SCIENCE & INNOVATION. Retrieved January 22, 2026, from [Link]

-

Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. (2004). ResearchGate. Retrieved January 22, 2026, from [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

-

Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

Electronic Supplementary Information (ESI) for. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

-

3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester | C8H10O3. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Mass spectrum of 2,4-Dihydroxy-2,5-dimethyl-39(2H)- furan-3-one with... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Computational Characterization of the Energetics, Structure, and Spectroscopy of Biofuel Precursors: The Case of Furfural‐Acetone‐Furfural. (2020). PMC - NIH. Retrieved January 22, 2026, from [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023). OpenStax. Retrieved January 22, 2026, from [Link]

-

2,4-Furandicarboxylic acid, dimethyl ester. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]

-

The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. Retrieved January 22, 2026, from [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

-

Interpreting the Carbon-13 NMR spectrum of 2,4-dimethylpentane. (n.d.). Doc Brown's Chemistry. Retrieved January 22, 2026, from [Link]

Sources

- 1. 15058-72-7|2,4-Dimethylfuran-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. scientists.uz [scientists.uz]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. americanelements.com [americanelements.com]

"natural occurrence of dimethylfuran carboxylic acids"

An In-depth Technical Guide to the Natural Occurrence of Furan Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan carboxylic acids represent a class of heterocyclic organic compounds with significant and expanding interest in the fields of medicinal chemistry, polymer science, and as bio-based platform chemicals. While synthetic routes to these molecules are well-established, their natural occurrence provides a direct link to sustainable sourcing and offers insights into novel biosynthetic pathways. This technical guide provides a comprehensive overview of the natural occurrence of furan carboxylic acids, with a particular focus on dimethylfuran carboxylic acids and their more prevalent and studied analogs, such as 2,5-furandicarboxylic acid (FDCA) and 5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA). We delve into their natural sources, biosynthetic origins, detailed protocols for their isolation and characterization, and a summary of their quantitative distribution in various natural matrices. This guide is intended to be a valuable resource for researchers and professionals in drug development and the broader chemical sciences, providing both foundational knowledge and practical, field-proven methodologies.

Introduction: The Significance of Naturally Occurring Furan Carboxylic Acids

The furan ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a valuable component in the design of novel therapeutics.[1] Furan carboxylic acids, in particular, have garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2]

Beyond their pharmacological potential, furan dicarboxylic acids, such as 2,5-furandicarboxylic acid (FDCA), are considered key bio-based building blocks for the synthesis of advanced polymers, offering a renewable alternative to petroleum-derived terephthalic acid.[3] The natural occurrence of these compounds is not merely a scientific curiosity; it opens avenues for their sustainable production through biotechnological approaches and provides a blueprint for enzymatic and whole-cell catalytic systems.[4][5]

This guide will navigate the landscape of naturally occurring furan carboxylic acids, with an initial focus on dimethylfuran carboxylic acids that broadens to include the more extensively documented and closely related furan carboxylic acids to provide a comprehensive and practical resource.

Natural Sources of Furan Carboxylic Acids

While the natural occurrence of dimethylfuran carboxylic acids is not widely reported, other substituted furan carboxylic acids are found in a variety of natural sources, from microorganisms to mammals.

Fungal Metabolites

Fungi are a prolific source of furan-containing secondary metabolites. Several species are known to produce furan carboxylic acids, often as byproducts of carbohydrate metabolism or detoxification pathways.

-

5-(Hydroxymethyl)furan-2-carboxylic acid (HMFCA) , also known as Sumiki's acid, is produced by a range of fungi, including Aspergillus spp., Gibberella fujikuroi, and various marine-derived fungi.[6]

-

2,5-Furandicarboxylic acid (FDCA) has been identified as a microbial transformation product of 5-hydroxymethylfurfural (HMF), with microorganisms like Aspergillus flavus showing the ability to perform this conversion.[4]

Human Metabolites

Certain furan carboxylic acids are also found as metabolites in humans, typically arising from the metabolism of dietary components.

-

5-(Hydroxymethyl)furan-2-carboxylic acid (HMFCA) and 2,5-Furandicarboxylic acid (FDCA) are normal constituents of human urine.[7][8] Their presence is often linked to the consumption of foods containing HMF, which is formed during the heat treatment of sugars.[7][8]

Plant-Derived Sources

While less common, some furan carboxylic acids have been identified in plant-based materials, often as minor components.

-

Furan-2-carboxylic acid (furoic acid) and 5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA) have been detected in agar, a polysaccharide derived from seaweed.[9]

The following table summarizes the known natural occurrences of key furan carboxylic acids.

| Furan Carboxylic Acid | Natural Source(s) | Reference(s) |

| 5-(Hydroxymethyl)furan-2-carboxylic acid (HMFCA) | Aspergillus spp., Gibberella fujikuroi, marine fungi, human urine | [6] |

| 2,5-Furandicarboxylic acid (FDCA) | Aspergillus flavus (from HMF), human urine | [4][7] |

| Furan-2-carboxylic acid (Furoic acid) | Agar | [9] |

Biosynthetic Pathways of Furan Carboxylic Acids

The biosynthesis of furan carboxylic acids in natural systems is primarily understood through the microbial transformation of furan aldehydes, particularly 5-hydroxymethylfurfural (HMF), a common dehydration product of hexose sugars. The enzymatic machinery within certain bacteria and fungi is capable of oxidizing HMF to its corresponding carboxylic acids.

The oxidation of HMF to FDCA typically proceeds through a series of enzymatic steps involving oxidoreductases. Two main pathways have been elucidated, as depicted in the diagram below.[5][10]

Causality of the Pathways:

-

Pathway 1 (via HMFCA): The aldehyde group of HMF is first oxidized to a carboxylic acid, forming HMFCA.[5] This is a common detoxification step in many microorganisms. The alcohol group of HMFCA is then oxidized to an aldehyde, yielding 5-formyl-2-furancarboxylic acid (FFCA), which is subsequently oxidized to FDCA.[5]

-

Pathway 2 (via DFF): Alternatively, the alcohol group of HMF can be oxidized first to an aldehyde, forming 2,5-diformylfuran (DFF).[5] One of the aldehyde groups of DFF is then oxidized to a carboxylic acid to produce FFCA, which is then converted to FDCA.[5]

The specific enzymes involved in these transformations vary between organisms but generally include alcohol oxidases, aldehyde dehydrogenases, and peroxygenases.[11]

Experimental Protocols for Isolation and Characterization

The successful isolation and characterization of naturally occurring furan carboxylic acids require a systematic approach, beginning with efficient extraction from the biological matrix, followed by purification and structural elucidation. The protocols described here are designed to be self-validating, with clear steps for confirming the identity and purity of the isolated compounds.

Isolation of Furan Carboxylic Acids from Fungal Culture

This protocol outlines a general procedure for the extraction and purification of furan carboxylic acids from a liquid fungal culture.

Step-by-Step Methodology:

-

Culture Filtration: Separate the fungal biomass from the culture broth by filtration through cheesecloth or a similar filter medium.

-

Acidification of Supernatant: Adjust the pH of the cell-free supernatant to approximately 2-3 with a suitable acid (e.g., 1 M HCl).[3] This step protonates the carboxylic acid groups, reducing their solubility in the aqueous phase and facilitating extraction into an organic solvent.

-

Solvent Extraction: Perform a liquid-liquid extraction of the acidified supernatant with an appropriate organic solvent, such as ethyl acetate. Repeat the extraction process three times to ensure complete recovery of the target compounds.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate to remove residual water. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purification by Acid Precipitation:

-

Dissolve the crude extract in a minimal amount of a basic aqueous solution (e.g., 1 M NaOH) to form the soluble carboxylate salt.[3]

-

If insoluble impurities are present, filter the solution.

-

Slowly add acid (e.g., 10% v/v HCl) to the solution with stirring until the pH reaches 2-3, causing the furan carboxylic acid to precipitate.[3]

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

-

Further Purification (Optional): If further purification is required, techniques such as recrystallization from a suitable solvent (e.g., water or ethanol-water mixture) or column chromatography on silica gel can be employed.

Characterization of Isolated Furan Carboxylic Acids

The structural elucidation and purity assessment of the isolated compounds are critical steps. A combination of spectroscopic and chromatographic techniques is typically employed.

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for both the quantification and purity assessment of furan carboxylic acids.

Illustrative HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

-

Detection: UV detector set at the absorbance maximum of the analyte (e.g., ~255 nm for HMFCA).[9]

-

Sample Preparation: Dissolve the purified compound in the mobile phase or a suitable solvent. For quantification in biological fluids like urine, a simple centrifugation and dilution step may be sufficient.[9]

4.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification. High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) is the most definitive method for structural elucidation, providing detailed information about the chemical environment of each atom in the molecule.[6]

Quantitative Data on Natural Occurrence

The concentration of furan carboxylic acids in natural sources can vary significantly. The table below presents some reported quantitative data.

| Compound | Source | Concentration/Yield | Reference(s) |

| 5-(Hydroxymethyl)furan-2-carboxylic acid (HMFCA) | Human Urine | 0–100 mg/L | [9] |

| 5-(Hydroxymethyl)furan-2-carboxylic acid (HMFCA) | Agar Powder | 0.58 ± 0.04 µg/g | [9] |

| Furan-2-carboxylic acid (Furoic acid) | Agar Powder | 0.75 ± 0.00 µg/g | [9] |

| 2,5-Furandicarboxylic acid (FDCA) | Aspergillus flavus (from 1 g/L HMF) | 0.83 g/L (67% conversion) | [4] |

| 5-(Hydroxymethyl)furan-2-carboxylic acid (HMFCA) | Deinococcus wulumuqiensis (from 300 mM HMF) | up to 90% yield |

Conclusion and Future Perspectives

The natural occurrence of furan carboxylic acids, particularly HMFCA and FDCA, in various biological systems underscores their significance in natural product chemistry and biotechnology. While the natural presence of dimethylfuran carboxylic acids remains less explored, the established biosynthetic pathways for other furan carboxylic acids provide a roadmap for their potential discovery and bio-production. The protocols and data presented in this guide offer a solid foundation for researchers to isolate, identify, and quantify these valuable compounds from natural sources. Future research in this area will likely focus on the discovery of novel furan carboxylic acids with unique biological activities, the elucidation of new biosynthetic pathways, and the development of optimized and scalable bioprocesses for their sustainable production.

References

-

Biosynthesis of 2,5-furan dicarboxylic acid by Aspergillus flavus APLS-1: Process optimization and intermediate product analysis. PubMed. [Link]

-

Effective biosynthesis of 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural via a bi-enzymatic cascade system using bacterial laccase and fungal alcohol oxidase. National Institutes of Health. [Link]

-

Enzymatic Preparation of 2,5-Furandicarboxylic Acid (FDCA)—A Substitute of Terephthalic Acid—By the Joined Action of Three Fungal Enzymes. National Institutes of Health. [Link]

-

LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. National Institutes of Health. [Link]

-

Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health. [Link]

-

Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. National Institutes of Health. [Link]

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Institutes of Health. [Link]

-

A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. ResearchGate. [Link]

-

¹H NMR spectra of the 5‐hydroxymethyl‐2‐furancarboxylic acid (HFCA)‐based plasticizers. ResearchGate. [Link]

-

Determination of metabolites of 5-hydroxymethylfurfural in human urine after oral application. PubMed. [Link]

-

5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]

-

Analysis of 5-hydroxymethyl-2-furoic acid (HMFA) the main metabolite of alimentary 5-hydroxymethyl-2-furfural (HMF) with HPLC and GC in urine. Vitas Analytical Services. [Link]

-

2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Organic Syntheses. [Link]

-

A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. ResearchGate. [Link]

-

Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central. [Link]

-

Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. orientjchem.org. [Link]

-

One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Semantic Scholar. [Link]

-

Identification and urinary excretion of metabolites of 5-(hydroxymethyl)-2-furfural in human subjects following consumption of dried plums or dried plum juice. PubMed. [Link]

-

A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI. [Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]

-

5-(4-Nitrophenyl)furan-2-carboxylic Acid. ResearchGate. [Link]

-

Enzymatic Production Process of Bio-based 2,5-Furandicarboxylic Acid (FDCA) from 5-Hydrohymethilfurfural (HMF). Semantic Scholar. [Link]

-

Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. [https://www.researchgate.net/publication/362839951_Improved_Analytical_Method_for_Determination_of_Furan_and_Its_Derivatives_in_Commercial_Foods_by_HS-SPME_Arrow_Combined_with_Gas_Chromatography-Tandem_Mass_Spectrometry]([Link]_ Chromatography-Tandem_Mass_Spectrometry)

-

Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. MDPI. [Link]

Sources

- 1. AMT - Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF-MS [amt.copernicus.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. EP3749656A1 - Separation and purification of furan carboxylates - Google Patents [patents.google.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. Determination of metabolites of 5-hydroxymethylfurfural in human urine after oral application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification and urinary excretion of metabolites of 5-(hydroxymethyl)-2-furfural in human subjects following consumption of dried plums or dried plum juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of 5-hydroxymethyl-2-furoic acid (HMFA) the main metabolite of alimentary 5-hydroxymethyl-2-furfural (HMF) with HPLC and GC in urine â Vitas Analytical Services [vitas.no]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2,4-Dimethylfuran-3-carboxylic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dimethylfuran-3-carboxylic acid, a substituted furan derivative of interest in various chemical and pharmaceutical research areas. While a definitive historical account of its initial discovery remains elusive in readily available literature, this document consolidates known synthetic methodologies, physicochemical properties, and potential applications. The guide is structured to provide both foundational knowledge and practical insights for researchers working with this and related furanic compounds.

Introduction and Historical Context

The furan ring system is a cornerstone of heterocyclic chemistry, with its derivatives playing pivotal roles in natural products, pharmaceuticals, and materials science. While the broader history of furan chemistry dates back to the 18th and 19th centuries with the investigation of compounds derived from plant materials, the specific timeline for the discovery of 2,4-dimethylfuran-3-carboxylic acid is not well-documented in publicly accessible records. Its existence is confirmed through its commercial availability and characterization in modern chemical databases.

Historically, the synthesis of substituted furans has been achieved through several named reactions, most notably the Paal-Knorr synthesis (from 1,4-dicarbonyl compounds) and the Fiesselmann thiophene and furan synthesis. These methods laid the groundwork for accessing a wide variety of furan derivatives, and it is plausible that early explorations into these reactions could have led to the synthesis of 2,4-dimethylfuran-3-carboxylic acid or its precursors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,4-dimethylfuran-3-carboxylic acid is essential for its application in research and development. Key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 15058-72-7 | [1] |

| Molecular Formula | C₇H₈O₃ | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| Appearance | White to off-white powder | - |

| IUPAC Name | 2,4-dimethylfuran-3-carboxylic acid | [1] |

Synthetic Methodologies

While the historical first synthesis is not clearly documented, contemporary synthesis of 2,4-dimethylfuran-3-carboxylic acid can be approached through established methods for furan ring formation and functionalization. The following sections detail plausible synthetic strategies.

Conceptual Synthetic Approach: Modified Paal-Knorr Synthesis

The Paal-Knorr synthesis, a classic method for furan construction from 1,4-dicarbonyl compounds, offers a logical retrosynthetic pathway. The target molecule could be conceptually derived from a suitably substituted 1,4-dicarbonyl precursor.

Figure 2: Generalized workflow for the synthesis of a furan-3-carboxylic acid.

Spectroscopic Characterization

The identity and purity of 2,4-dimethylfuran-3-carboxylic acid are confirmed through various spectroscopic techniques. While specific spectra for this compound were not found in the immediate search results, typical spectral features for furan derivatives can be inferred.

-

¹H NMR: Protons on the furan ring would appear in the aromatic region, with characteristic shifts influenced by the electron-donating methyl groups and the electron-withdrawing carboxylic acid group. The methyl protons would appear as singlets in the aliphatic region.

-

¹³C NMR: The spectrum would show distinct signals for the furan ring carbons, the methyl carbons, and the carboxylic acid carbon.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O and C=C stretching vibrations of the furan ring.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Applications in Research and Drug Development

Furan-3-carboxylic acid and its derivatives are valuable building blocks in medicinal chemistry and materials science. While specific applications of 2,4-dimethylfuran-3-carboxylic acid are not extensively documented, the furan-3-carboxylic acid scaffold is known to be a precursor for various bioactive molecules.

-

Pharmaceutical Intermediates: The furan ring is a common motif in many pharmaceuticals. The carboxylic acid functionality provides a handle for further chemical modifications, such as amide or ester formation, allowing for the synthesis of diverse compound libraries for drug discovery.

-

Agrochemicals: Furan derivatives have been investigated for their potential as herbicides, fungicides, and insecticides.

-

Materials Science: Furan-based polymers are of interest for the development of sustainable and renewable materials.

Conclusion

2,4-Dimethylfuran-3-carboxylic acid represents a fascinating, albeit historically under-documented, member of the furan family. While its initial discovery remains to be definitively established, its synthesis can be approached through well-established methodologies in heterocyclic chemistry. The physicochemical and spectroscopic properties of this compound make it a valuable building block for further research in drug discovery and materials science. This guide serves as a foundational resource for researchers, providing a consolidated overview of the current knowledge and potential avenues for future investigation.

References

[2]Synthesis and Characterization of Furanic Compounds. (2013). DTIC. [Link] [3]Paal-Knorr synthesis - Wikipedia. (n.d.). [Link] [4]Fiesselmann thiophene synthesis - Wikipedia. (n.d.). [Link] [5]Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). National Center for Biotechnology Information. [Link] [1]2,4-Dimethyl-3-furoic acid, 97%, Thermo Scientific. (n.d.). Fisher Scientific. [Link]

Sources

- 1. 2,4-Dimethyl-3-furoic acid, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Furan synthesis [organic-chemistry.org]

- 4. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

"biological activity of substituted furan-3-carboxylic acids"

An In-depth Technical Guide to the Biological Activity of Substituted Furan-3-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Furan-3-Carboxylic Acid Scaffold

The furan ring is a fundamental five-membered aromatic heterocycle containing one oxygen atom, which is a common motif in a vast array of natural products and synthetic compounds of significant biological importance.[1][2] Its unique electronic properties and ability to participate in various chemical transformations make it a privileged scaffold in medicinal chemistry.[3] When substituted with a carboxylic acid group at the 3-position, the resulting furan-3-carboxylic acid core serves as a crucial building block for the development of novel therapeutic agents.[3] These compounds have garnered considerable attention due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] This guide provides a comprehensive overview of the biological activities of substituted furan-3-carboxylic acids, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Antimicrobial and Antifungal Activity: A Renewed Arsenal Against Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent activity against pathogenic bacteria and fungi. Substituted furan-3-carboxylic acids have emerged as a promising class of compounds in this area.[2][4]

Mechanistic Insights and Structure-Activity Relationships

The antimicrobial and antifungal activity of furan-3-carboxylic acid derivatives is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial DNA replication.[2] The specific mechanism can be significantly influenced by the nature and position of the substituents on the furan ring.

For instance, studies on 3-benzofurancarboxylic acid derivatives have shown that halogenation plays a critical role in their antimicrobial and antifungal properties.[4] Specifically, derivatives with two halogen substitutions on an acetyl group demonstrated activity against Gram-positive cocci, while those with a halogen on the aromatic ring exhibited antifungal activity against Candida species.[4] This suggests that the electronic properties and steric bulk of the substituents are key determinants of their biological activity.

Furthermore, research on 3-aryl-3-(furan-2-yl)propanoic acid derivatives has demonstrated their efficacy against Candida albicans, Escherichia coli, and Staphylococcus aureus.[5][6] The introduction of an aryl group at the 3-position of the propanoic acid side chain appears to be crucial for this broad-spectrum antimicrobial activity.

A recent investigation into derivatives of the natural furanoid 2-heptyl-5-hexylfuran-3-carboxylic acid (HHCA) revealed that peptide-containing derivatives displayed superior antifungal potency against plant pathogens like Botrytis cinerea and Sclerotinia sclerotiorum when compared to their hydrazide, amide, and ester counterparts.[7] This highlights the importance of the specific functional groups attached to the carboxylic acid moiety in modulating the antifungal activity. The most promising compound from this study exhibited significantly lower EC50 values (17.14 µg/mL and 19.63 µg/mL) than the parent natural product.[7]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][9]

Objective: To determine the lowest concentration of a substituted furan-3-carboxylic acid derivative that inhibits the visible growth of a target microorganism.

Materials:

-

Substituted furan-3-carboxylic acid derivatives

-

Target microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Preparation of Inoculum:

-

Aseptically pick a few colonies of the target microorganism from a fresh agar plate.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

-

Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of the 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the diluted microbial inoculum to each well containing the compound dilutions.

-

Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

-

-

Incubation:

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

-

Determination of MIC:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternatively, the optical density (OD) can be measured using a microplate reader at a wavelength of 600 nm. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.

-

Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity: Targeting Malignant Cells

The furan scaffold is present in numerous compounds with demonstrated anticancer properties.[1] Substituted furan-3-carboxylic acids are being actively investigated as potential anticancer agents due to their ability to induce cytotoxicity in various cancer cell lines.[10]

Mechanistic Insights and Structure-Activity Relationships

The anticancer activity of furan-3-carboxylic acid derivatives can be mediated through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, induction of apoptosis, and interference with cell cycle progression.

For instance, a series of furan-pyridinone compounds synthesized from 3-furan-carboxylic acid exhibited significant cytotoxic activity against esophageal cancer cell lines (KYSE70 and KYSE150).[10] One of the most potent compounds achieved a 99% inhibition of cell growth with an IC50 value of 0.655 µg/mL after 48 hours.[10] Molecular docking studies suggested that this compound interacts with the epidermal growth factor receptor (EGFR) and methionine aminopeptidase 2 (MetAP2), both of which are potential targets in esophageal cancer.[10]

Another study focused on 2,5-dimethylfuran-3-carboxylic acid derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune escape.[11] The most active compound in this series displayed excellent IDO1 inhibitory activity with IC50 values in the low nanomolar range in both HeLa and THP-1 cellular assays.[11] Molecular docking indicated that the carboxylic acid moiety of the compound coordinates with the heme iron in the active site of IDO1.[11]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[12][13]

Objective: To determine the cytotoxic effect of substituted furan-3-carboxylic acid derivatives on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Substituted furan-3-carboxylic acid derivatives

-

Cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

-

Signaling Pathway Implication in Anticancer Activity

Caption: Inhibition of the EGFR signaling pathway by furan-3-carboxylic acid derivatives.

Quantitative Data Summary

| Compound Class | Biological Activity | Target/Organism | Potency (MIC/IC50/EC50) | Reference |

| Halogenated 3-benzofurancarboxylic acids | Antimicrobial | Gram-positive bacteria | 50-200 µg/mL (MIC) | [4] |

| Halogenated 3-benzofurancarboxylic acids | Antifungal | Candida albicans, C. parapsilosis | 100 µg/mL (MIC) | [4] |

| Furan-pyridinone derivatives | Anticancer | KYSE70 and KYSE150 esophageal cancer cells | 0.655 µg/mL (IC50) | [10] |

| 2,5-dimethylfuran-3-carboxylic acid derivatives | IDO1 Inhibition | HeLa and THP-1 cells | 4.0 nM and 4.6 nM (IC50) | [11] |

| Peptide derivatives of HHCA | Antifungal | Sclerotinia sclerotiorum, Botrytis cinerea | 17.14 µg/mL and 19.63 µg/mL (EC50) | [7] |

Conclusion and Future Perspectives

Substituted furan-3-carboxylic acids represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy against a range of microbial pathogens and cancer cell lines, coupled with the potential for synthetic modification to optimize their biological activity, makes them an attractive area for further research. Future studies should focus on elucidating the precise molecular mechanisms of action for different derivatives, exploring their in vivo efficacy and safety profiles, and expanding the structure-activity relationship studies to guide the design of more potent and selective compounds. The continued investigation of this chemical class holds significant promise for addressing unmet medical needs in infectious diseases and oncology.

References

-

Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). MDPI. Retrieved from [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). ResearchGate. Retrieved from [Link]

-

Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. (2025). PubMed. Retrieved from [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). PMC - PubMed Central. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. (2026). ACS Omega. Retrieved from [Link]

-

Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis and Physicochemical Properties of the Furan Dicarboxylic Acid, 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic Acid, an Inhibitor of Plasma Protein Binding in Uraemia. (n.d.). Oxford Academic. Retrieved from [Link]

-

Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. Retrieved from [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors. (n.d.). PubMed. Retrieved from [Link]

-

Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (n.d.). NIH. Retrieved from [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved from [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. Retrieved from [Link]

-

ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2025). bioMerieux. Retrieved from [Link]

-

Furan synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

RE(III) 3-Furoate Complexes: Synthesis, Structure, and Corrosion Inhibiting Properties. (2022). MDPI. Retrieved from [Link]

-

(PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (n.d.). ResearchGate. Retrieved from [Link]

-

In vitro antimicrobial susceptibility testing methods. (2018). Pure. Retrieved from [Link]

-